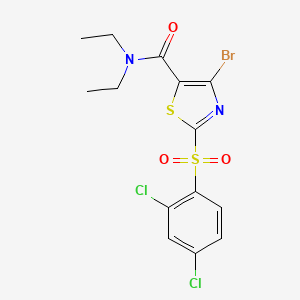
4-Bromo-2-((2,4-dichlorophenyl)sulfonyl)-N,N-diethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-((2,4-dichlorophenyl)sulfonyl)-N,N-diethylthiazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonyl group, and multiple halogen atoms. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((2,4-dichlorophenyl)sulfonyl)-N,N-diethylthiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.
Halogenation: The bromine and chlorine atoms can be introduced through halogenation reactions using appropriate halogenating agents.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-((2,4-dichlorophenyl)sulfonyl)-N,N-diethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-Bromo-2-((2,4-dichlorophenyl)sulfonyl)-N,N-diethylthiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-((2,4-dichlorophenyl)sulfonyl)-N,N-diethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2,4-dichlorophenyl)-3-pyrazolidinamine: Shares similar halogenation patterns but differs in the core structure.
4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol: Contains similar halogen atoms but has a different functional group arrangement.
Uniqueness
4-Bromo-2-((2,4-dichlorophenyl)sulfonyl)-N,N-diethylthiazole-5-carboxamide is unique due to its combination of a thiazole ring, sulfonyl group, and multiple halogen atoms
Properties
Molecular Formula |
C14H13BrCl2N2O3S2 |
|---|---|
Molecular Weight |
472.2 g/mol |
IUPAC Name |
4-bromo-2-(2,4-dichlorophenyl)sulfonyl-N,N-diethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H13BrCl2N2O3S2/c1-3-19(4-2)13(20)11-12(15)18-14(23-11)24(21,22)10-6-5-8(16)7-9(10)17/h5-7H,3-4H2,1-2H3 |
InChI Key |
IEHLTFAJAGNBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C(S1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















